molecular formula C21H24N2O6S2 B2865908 N-(2-(2-(3,4-dimethoxyphenyl)thiazol-4-yl)ethyl)-3,4-dimethoxybenzenesulfonamide CAS No. 863512-41-8

N-(2-(2-(3,4-dimethoxyphenyl)thiazol-4-yl)ethyl)-3,4-dimethoxybenzenesulfonamide

Cat. No.: B2865908
CAS No.: 863512-41-8
M. Wt: 464.55
InChI Key: YTGROHRRRLRNIP-UHFFFAOYSA-N
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Description

Thiazoles are important heterocyclic compounds that exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The biological outcomes of thiazoles can be greatly affected by substituents on a particular position of the thiazole ring .


Synthesis Analysis

Thiazole derivatives are typically synthesized by coupling substituted 2-amino benzothiazoles with other compounds . The specific synthesis process for “N-(2-(2-(3,4-dimethoxyphenyl)thiazol-4-yl)ethyl)-3,4-dimethoxybenzenesulfonamide” is not available in the sources I found.


Molecular Structure Analysis

Thiazoles contain sulfur and nitrogen at position-1 and -3, respectively . They resemble pyridine and pyrimidine in their physico-chemical properties . The molecular electrostatic potential (MEP) surface of the thiazole ring plays a significant role in drug–target protein interaction .


Physical and Chemical Properties Analysis

Thiazoles are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . They have a boiling point of 116–118°C . The specific physical and chemical properties of “this compound” are not available in the sources I found.

Scientific Research Applications

Anticancer and Antimicrobial Activities

A significant area of research involves exploring the anticancer and antimicrobial properties of sulfonamide compounds. For instance, mixed-ligand copper(II)-sulfonamide complexes have been investigated for their ability to bind to DNA, induce DNA cleavage, and exhibit genotoxicity and anticancer activity against yeast and human tumor cells. These studies suggest that the structural composition, including the N-sulfonamide derivative, plays a crucial role in the compounds' interaction with DNA and their subsequent biological activities (González-Álvarez et al., 2013).

Additionally, N-ethyl-N-methylbenzenesulfonamide derivatives have been synthesized and shown to possess antimicrobial and antiproliferative properties. This research underlines the versatility of sulfonamide compounds in developing potential therapeutic agents against various pathogens and cancer cell lines (Shimaa M. Abd El-Gilil, 2019).

Photodynamic Therapy and Material Science

Sulfonamide derivatives have also found applications in photodynamic therapy (PDT) and material science. A study on zinc phthalocyanine substituted with new benzenesulfonamide derivative groups revealed high singlet oxygen quantum yield, indicating its potential as an efficient photosensitizer in PDT for cancer treatment (Pişkin et al., 2020). Such compounds can be instrumental in developing new therapies that are more selective and less damaging to surrounding healthy tissues.

Moreover, sulfonamide moieties have been incorporated into azo dyes for the UV protection and antimicrobial treatment of cotton fabrics. This application demonstrates the compound's utility beyond biomedical research, extending to material science where enhanced fabric properties are desired for specific applications (Mohamed et al., 2020).

Future Directions

Thiazole derivatives continue to be an area of interest in medicinal chemistry due to their wide range of biological activities . Future research may focus on synthesizing new thiazole derivatives and evaluating their biological activities .

Mechanism of Action

Target of Action

Thiazole derivatives have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . The specific targets would depend on the exact structure of the derivative and the biological context in which it is used.

Mode of Action

The mode of action of this compound is not directly stated in the available resources. Thiazoles generally interact with their targets through various mechanisms, depending on the specific biological activity they exhibit. For instance, some thiazole derivatives can inhibit the production of nitric oxide free radicals . The exact mode of action for this specific compound would need further investigation.

Biochemical Pathways

These could include pathways related to inflammation, oxidative stress, neuronal signaling, and cell proliferation, among others .

Pharmacokinetics

Thiazoles are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This suggests that the compound could have reasonable bioavailability, but the exact pharmacokinetic properties would need to be determined experimentally.

Result of Action

Given the diverse biological activities of thiazole derivatives, the effects could range from reduced inflammation and oxidative stress to altered neuronal signaling and cell proliferation . The exact effects would depend on the specific biological context and the concentration of the compound.

Properties

IUPAC Name

N-[2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]ethyl]-3,4-dimethoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O6S2/c1-26-17-7-5-14(11-19(17)28-3)21-23-15(13-30-21)9-10-22-31(24,25)16-6-8-18(27-2)20(12-16)29-4/h5-8,11-13,22H,9-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTGROHRRRLRNIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC(=CS2)CCNS(=O)(=O)C3=CC(=C(C=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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